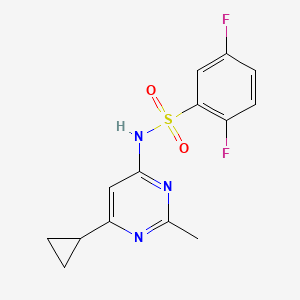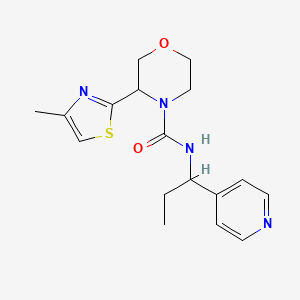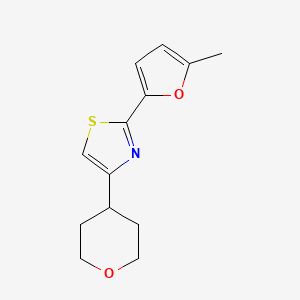
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathway of cytokines, which play a critical role in immune responses. CP-690,550 was initially developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis.
作用機序
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide selectively inhibits JAK3, which is primarily expressed in immune cells. JAK3 is involved in the signaling pathway of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for the development and function of immune cells. By inhibiting JAK3, N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide blocks the downstream signaling of these cytokines, leading to the suppression of the immune response.
Biochemical and Physiological Effects
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide has several biochemical and physiological effects on the immune system. It reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), and increases the production of anti-inflammatory cytokines, such as IL-10. N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide also inhibits the proliferation and activation of T cells, which are involved in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide has several advantages for lab experiments. It is a selective inhibitor of JAK3, which allows for the specific targeting of the immune response. N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide has also demonstrated efficacy in animal models of autoimmune diseases, making it a promising candidate for further research. However, N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide has limitations in terms of its toxicity and potential side effects, which need to be carefully evaluated in preclinical and clinical studies.
将来の方向性
There are several future directions for the research on N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide. One potential application is the treatment of graft-versus-host disease (GVHD), a complication that can occur after stem cell transplantation. N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide has shown promise in preclinical studies for its ability to prevent GVHD by suppressing the immune response. Another direction is the investigation of the long-term safety and efficacy of N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide in the treatment of autoimmune diseases. Finally, the development of new JAK3 inhibitors with improved pharmacokinetic properties and reduced toxicity is an area of active research.
合成法
The synthesis of N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide involves several steps, including the preparation of the pyrimidine and benzenesulfonamide intermediates, followed by coupling and further modifications. The final product is obtained through crystallization and purification. The synthesis of N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to be effective in reducing inflammation and suppressing the immune response in animal models of autoimmune diseases. In clinical trials, N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide has demonstrated efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
特性
IUPAC Name |
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2S/c1-8-17-12(9-2-3-9)7-14(18-8)19-22(20,21)13-6-10(15)4-5-11(13)16/h4-7,9H,2-3H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNAKYLQBHVCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7633179.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]hept-6-yn-1-one](/img/structure/B7633182.png)
![1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633190.png)
![1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(1-prop-2-enylpiperidin-4-yl)urea](/img/structure/B7633191.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-(2-methoxycyclopentyl)urea](/img/structure/B7633197.png)
![5-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B7633199.png)
![2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B7633212.png)
![1,1,1-Trifluoro-3-[1-(1-morpholin-4-ylcyclopentyl)ethylamino]propan-2-ol](/img/structure/B7633222.png)

![3-[(dimethylamino)methyl]-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7633234.png)
![N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide](/img/structure/B7633243.png)

![4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7633259.png)
![2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7633263.png)